Evidence 1 — LogP Elevation Relative to Isonipecotic Acid
The replacement of the C4 hydrogen in piperidine‑4‑carboxylic acid with fluorine raises the computed LogP by about 1.5 log units, moving the scaffold from a highly polar, poorly permeable region (–0.24) into a more drug‑like lipophilicity window (1.29) . This difference is critical for programs that require enhanced passive membrane permeability without adding molecular weight.
| Evidence Dimension | Computed LogP |
|---|---|
| Target Compound Data | LogP = 1.29 |
| Comparator Or Baseline | Isonipecotic acid (piperidine‑4‑carboxylic acid): LogP = –0.24 |
| Quantified Difference | ΔLogP ≈ +1.53 units |
| Conditions | Predicted LogP values; free‑base form reported by Chemsrc (target) and Activate Scientific (comparator) |
Why This Matters
A 1.5‑unit LogP increase can shift a compound from negligible to measurable passive permeability, influencing oral absorption potential and requiring explicit consideration during building‑block selection for parallel library synthesis.
